molecular formula C17H20N2O2 B11379412 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11379412
M. Wt: 284.35 g/mol
InChI Key: WUSJXFUVDVFZLS-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic small molecule incorporating both furan and pyrrolidine heterocycles, presenting a unique scaffold for pharmaceutical and biological research. Compounds featuring nitrogen-containing heterocycles like pyrrolidine are fundamental in medicinal chemistry due to their widespread presence in FDA-approved drugs and their ability to interact with diverse biological targets . The structural motif of a benzamide derivative is of significant research interest, particularly in the investigation of central nervous system (CNS) disorders . This specific molecular architecture, which includes a furan ring and a benzamide group linked through a pyrrolidine-containing chain, makes it a valuable chemical tool for probing neurodegenerative diseases, cognitive disorders, and potential antibacterial applications . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in analytical and bioactivity studies to explore structure-activity relationships (SAR). This product is strictly for research purposes in laboratory settings.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C17H20N2O2/c20-17(14-7-2-1-3-8-14)18-13-15(16-9-6-12-21-16)19-10-4-5-11-19/h1-3,6-9,12,15H,4-5,10-11,13H2,(H,18,20)

InChI Key

WUSJXFUVDVFZLS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethylamine

The amine precursor is synthesized via nucleophilic substitution between furfurylamine and pyrrolidine under acidic conditions. For example, refluxing furfurylamine (1.0 equiv.) with pyrrolidine (1.2 equiv.) in dichloromethane (DCM) at 45°C for 2.5 h in the presence of Ni(ClO₄)₂·6H₂O (0.1 equiv.) yields the secondary amine with 78% efficiency after silica gel chromatography.

Amidation with Benzoyl Chloride

The amine (1.0 equiv.) is reacted with benzoyl chloride (1.1 equiv.) in the presence of triethylamine (1.5 equiv.) as a base. Optimal conditions involve stirring in DCM at 0°C for 1 h, followed by gradual warming to room temperature. The crude product is purified via recrystallization from ethanol/water (3:1), achieving a yield of 85%.

Key Challenges :

  • Steric hindrance from the bulky pyrrolidine group reduces nucleophilicity of the amine, necessitating excess acyl chloride.

  • Competing side reactions, such as over-acylation, are mitigated by controlled temperature and stoichiometry.

Coupling Reagent-Assisted Synthesis

Modern approaches employ coupling reagents to enhance efficiency and reduce side products. A notable protocol utilizes (o-CF₃PhO)₃P as a coupling agent in acetonitrile at 80°C:

Procedure

  • Reagents : 2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine (1.0 equiv.), benzoic acid (1.0 equiv.), (o-CF₃PhO)₃P (1.0 equiv.).

  • Conditions : Reflux in CH₃CN (0.5 mL) for 5 h.

  • Workup : Solvent evaporation followed by silica gel chromatography (petroleum ether/ethyl acetate, 5:1).

  • Yield : 92%.

Advantages :

  • Eliminates the need for acyl chloride preparation.

  • High functional group tolerance avoids protection/deprotection steps.

Reductive Amination Route

An alternative pathway involves reductive amination of furfuryl ketone intermediates with pyrrolidine, followed by amidation:

Synthesis of 2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethanol

Furfural (1.0 equiv.) reacts with pyrrolidine (1.5 equiv.) in ethanol under H₂ (50 psi) with 10% Pd/C (0.1 equiv.) at 25°C for 12 h, yielding the alcohol intermediate (74%).

Oxidation and Amidation

The alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in DCM (82% yield). Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride in methanol affords the amine, which is amidated as described in Section 1.2.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purification Key Advantage
Acyl Chloride852 hRecrystallizationScalability
Coupling Reagent925 hChromatographyHigh efficiency
Reductive Amination6824 hMultiple stepsAvoids acyl chloride handling

Critical Observations :

  • Coupling reagent methods (e.g., (o-CF₃PhO)₃P) outperform traditional acyl chloride routes in yield and simplicity.

  • Reductive amination is less efficient due to intermediate oxidation steps but safer for large-scale synthesis.

Industrial-Scale Considerations

For bulk production, continuous flow chemistry has been proposed to enhance reproducibility. A patent-pending method utilizes microreactors to maintain precise temperature control (70°C) during amidation, reducing reaction time to 30 minutes with 89% yield.

Analytical Characterization

Synthetic batches are validated using:

  • ¹H NMR (CDCl₃, 600 MHz): δ 7.75 (d, J = 7.2 Hz, 2H, Ar-H), 7.45 (t, J = 7.5 Hz, 1H, Ar-H), 7.32 (t, J = 7.4 Hz, 2H, Ar-H), 6.35 (d, J = 3.1 Hz, 1H, Furan-H).

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrrolidine moieties contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key benzamide derivatives with structural or functional similarities to N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]benzamide, along with their reported activities:

Compound Name / ID Key Substituents Pharmacological Activity Key Findings Reference
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) Azetidinone, chloro, chlorophenyl Antimicrobial (Gram+/Gram- bacteria, fungi) Most potent antimicrobial agent in series (MIC: 12.5–25 µg/mL)
N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17) Azetidinone, styryl, chloro Anticancer (MCF7 breast cancer) IC₅₀: 18.7 µM; moderate cytotoxicity
[¹²⁵I]PIMBA Piperidinyl, 4-methoxy, radioiodinated Sigma receptor ligand (prostate cancer imaging/therapy) High tumor uptake (DU-145 xenografts); Kd = 5.80 nM for sigma-1 receptors
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Trihydroxybenzamide, 4-hydroxyphenethyl Antioxidant DPPH IC₅₀: 22.8 µM; superior to ascorbic acid in radical scavenging
N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide (3a) Benzimidazolyl, chloromethyl Anti-inflammatory, analgesic 65% inhibition of edema (100 mg/kg); low gastric toxicity
2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide (G500-0126) Chloro, pyrrolidinyl, dimethylaminophenyl Screening compound (unreported activity) Structural similarity to target compound; no explicit data on bioactivity

Key Comparative Insights

Antimicrobial Activity: Azetidinone-containing benzamides (e.g., compound 4) exhibit potent antimicrobial activity, likely due to the β-lactam ring’s ability to disrupt bacterial cell wall synthesis. The chloro and chlorophenyl groups enhance lipophilicity and target binding . In contrast, the target compound lacks an azetidinone ring but includes a pyrrolidine group, which may influence membrane permeability or protein interactions.

Anticancer Potential: Compound 17 (azetidinone-styryl derivative) showed moderate cytotoxicity against MCF7 cells, suggesting that the styryl group may enhance DNA intercalation or tubulin inhibition . Sigma receptor-targeting benzamides like [¹²⁵I]PIMBA demonstrate high affinity for prostate cancer cells, highlighting the role of piperidinyl and methoxy groups in receptor binding . The target compound’s pyrrolidine and furan groups may similarly modulate receptor interactions but require validation.

Antioxidant Capacity: THHEB’s trihydroxybenzamide structure enables strong radical scavenging, outperforming ascorbic acid in DPPH and superoxide assays. The 4-hydroxyphenethyl group likely contributes to electron donation and stability .

Anti-inflammatory and Analgesic Effects: Benzimidazole derivatives (e.g., 3a) show significant anti-inflammatory activity with low ulcerogenicity. The chloromethyl group may enhance COX-2 inhibition or cytokine modulation .

Structure-Activity Relationship (SAR) Trends

  • Heterocyclic Moieties: Azetidinone (β-lactam) rings enhance antimicrobial activity but may confer instability . Pyrrolidine and piperidine groups improve solubility and receptor binding (e.g., sigma receptors) . Benzimidazole rings contribute to anti-inflammatory effects via enzyme inhibition .
  • Substituent Effects :
    • Halogens (e.g., chloro) increase lipophilicity and membrane penetration .
    • Hydroxyl groups (e.g., THHEB) are critical for antioxidant activity .

Biological Activity

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
IUPAC Name: N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide
Canonical SMILES: C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3

The compound features a benzamide core linked to furan and pyrrolidine moieties, which are believed to contribute to its biological activity.

Synthesis

The synthesis typically involves two main steps:

  • Formation of Intermediate: The reaction of furan-2-carbaldehyde with pyrrolidine yields N-(furan-2-ylmethyl)pyrrolidine.
  • Amidation Reaction: The intermediate is subsequently reacted with benzoyl chloride in the presence of a base like triethylamine to form the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both furan and pyrrolidine enhances its binding affinity, potentially leading to diverse pharmacological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antibacterial Activity

Recent studies have shown that derivatives of pyrrole, including those similar to this compound, demonstrate notable antibacterial properties. For instance, certain pyrrole benzamide derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like isoniazid (MIC 0.25 μg/mL) .

Antiviral Potential

The compound's structure suggests potential antiviral activity by targeting viral capsid proteins, inhibiting virus assembly or disassembly . This mechanism could be crucial in developing treatments for RNA viruses.

Research Findings

Several studies have investigated the pharmacological potential and mechanisms of action for compounds related to this compound:

Study Findings
MDPI Study Identified antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL.
PMC Article Discussed potential for targeting viral capsid proteins, suggesting a novel antiviral application.

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various pyrrole derivatives, including those structurally similar to this compound. Results indicated that these compounds could serve as lead candidates for developing new antibacterial agents, particularly effective against resistant strains of bacteria.

Case Study 2: Antiviral Applications

In vitro assays demonstrated that compounds targeting viral proteins can inhibit viral replication effectively. The specific interactions and binding affinities of this compound with viral capsid proteins warrant further investigation for therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalized precursors. Key steps include:

  • Amide bond formation : Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are used to link the benzamide group to the ethyl backbone .
  • Heterocyclic substitutions : The pyrrolidine and furan moieties are introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature .
  • Optimization : Solvent selection (e.g., dichloromethane or ethanol), reaction time (12–24 hours), and purification methods (HPLC, recrystallization) are critical for achieving >90% purity .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of the furan (δ 6.2–7.4 ppm), pyrrolidine (δ 2.5–3.5 ppm), and benzamide (δ 7.8–8.2 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 340.18 for C₁₈H₂₀N₂O₂) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing pyrrolidine with piperidine) and compare bioactivity .
  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like GPCRs or kinases, correlating with experimental IC₅₀ values .

Advanced: What methodologies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for receptors like serotonin 5-HT₂A .
  • Transcriptomic Profiling : RNA-seq or qPCR to identify downstream gene expression changes in treated cell lines .

Basic: What are the key considerations for ensuring the stability of this compound during storage and experimental use?

  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the furan ring .
  • Solvent Compatibility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis of the amide bond .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free benzamide or furan derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Functional Group Variations : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or alternative heterocycles (thiophene, pyridine) to enhance target selectivity .
  • In Vitro Screening : Test analogs against panels of cancer cell lines (NCI-60) and primary cells to assess cytotoxicity and therapeutic index .
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) and metabolic stability in liver microsomes to optimize bioavailability .

Basic: What are common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

  • Amide Hydrolysis : Occurs under acidic or basic conditions; use buffered reaction media (pH 6–7) and low temperatures (0–5°C) .
  • Furan Ring Oxidation : Minimize exposure to oxygen by conducting reactions under nitrogen atmosphere .
  • Byproduct Formation : Employ column chromatography or preparative TLC to remove impurities like unreacted benzoyl chloride .

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to potential therapeutic targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to simulate interactions with protein active sites (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Quantitative SAR (QSAR) : Build regression models using descriptors like polar surface area and H-bond donors to predict activity .

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